ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains an ester functional group, a bromobenzoyloxy group, and two methyl groups attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the ester and bromobenzoyloxy groups. The reaction conditions often involve the use of organic solvents, catalysts, and reagents such as bromobenzoyl chloride and ethyl chloroformate. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromobenzoyloxy group can be substituted with other atoms or groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the benzoyloxy group .
Scientific Research Applications
Ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-bromobenzoate: Similar in structure but lacks the indole core.
Ethyl (3-bromobenzoyl)acetate: Contains a similar bromobenzoyloxy group but differs in the core structure.
Other indole derivatives: Compounds with different substituents on the indole core, which may exhibit different chemical and biological properties .
Properties
Molecular Formula |
C20H18BrNO4 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
ethyl 5-(3-bromobenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO4/c1-4-25-20(24)18-12(2)22(3)17-9-8-15(11-16(17)18)26-19(23)13-6-5-7-14(21)10-13/h5-11H,4H2,1-3H3 |
InChI Key |
SLSNSDOBMBPZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)C)C |
Origin of Product |
United States |
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